molecular formula C13H10INO B3068442 2-Amino-5-iodobenzophenone CAS No. 51073-69-9

2-Amino-5-iodobenzophenone

Cat. No. B3068442
CAS RN: 51073-69-9
M. Wt: 323.13 g/mol
InChI Key: QTHGIKVFMYLWMO-UHFFFAOYSA-N
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Description

2-Amino-5-iodobenzophenone, also known as AIBP, is an organic compound composed of an amino group, an iodine atom, and a benzene ring. This compound is used in many scientific fields for its various properties, including its ability to act as a catalyst and its ability to form stable complexes with other molecules. AIBP has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology, and has been used in a variety of laboratory experiments.

Scientific Research Applications

Synthesis of Primary Amines

“2-Amino-5-iodobenzophenone” and its derivatives are useful as ammonia equivalents for synthesizing primary amines . They readily achieve the selective formation of primary amines and obtain easily deprotectable imines as the product . This advantage has led to the development of various C–N bond-forming reactions in recent years .

Pharmaceutical Research

Nitrogen-containing compounds are abundant in natural products and pharmaceuticals . Approximately 90% of the top 200 best-selling small molecule drugs in 2018 contained nitrogen atoms, with 25% of these drugs containing unprotected primary amine moieties . Therefore, the development of synthetically useful and broadly applicable methods for synthesizing primary amines is highly desirable . “2-Amino-5-iodobenzophenone” plays a crucial role in this aspect.

Palladium- or Nickel-catalyzed Cross-coupling Reactions

Benzophenone imine and its derivatives are used in palladium- or nickel-catalyzed cross-coupling reactions . These reactions, also known as Buchwald-Hartwig amination, showcase the usefulness of benzophenone imine as an ammonia equivalent .

Organic Chemical Compound Research

“2-Amino-5-iodobenzophenone” is an organic chemical compound that has gained significant attention in various fields of research and industry due to its unique properties and potential applications.

Commercial Availability

Benzophenone imine is commercially available and its derivatives can be readily prepared from the corresponding nitriles with Grignard reagents . This makes “2-Amino-5-iodobenzophenone” a valuable resource in scientific research.

Development of Amination Reactions

The progress toward using benzophenone imines as ammonia surrogates has led to the recent development of amination reactions . This has opened up new avenues in the field of chemical synthesis.

properties

IUPAC Name

(2-amino-5-iodophenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHGIKVFMYLWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Amino-5-iodo-benzophenone was prepared from p-iodonitrobenzene and phenylacetonitrile according to the literature.11 2-Amino-5-chloro-benzophenone was commercially available from Acros. The benzodiazepine 60 was reacted with diethylphosphorochloridate in the presence of sodium hydride, followed by the addition of ethyl isocyanoacetate to provide the ester 62 (Hz120), as shown in Scheme 13.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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